4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid
Overview
Description
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid is a heterocyclic organic compound characterized by its thiazole and pyridine rings
Mechanism of Action
Target of Action
It is used in the synthesis of various derivatives that have potential therapeutic applications .
Mode of Action
It is primarily used as a reagent in the synthesis of other compounds . The interaction of these synthesized compounds with their respective targets leads to various biochemical changes.
Biochemical Pathways
Its derivatives are known to be involved in various biochemical pathways .
Result of Action
Its derivatives have been studied for their potential therapeutic effects .
Action Environment
It is generally recommended to store the compound at room temperature in an inert atmosphere .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of thiazole derivatives with suitable carboxylic acid derivatives under controlled conditions. The reaction conditions often require the use of catalysts and specific temperatures to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: This compound has potential medicinal applications, including the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be utilized in the production of various chemicals and materials. Its versatility and reactivity make it suitable for a range of industrial applications.
Comparison with Similar Compounds
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid: This compound is structurally similar but has a methyl group at the 5-position.
Thiazolo[5,4-c]pyridine derivatives: Other derivatives with different substituents on the thiazole or pyridine rings.
Uniqueness: 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid is unique due to its specific arrangement of atoms and functional groups
Properties
IUPAC Name |
4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2S/c10-7(11)6-9-4-1-2-8-3-5(4)12-6/h8H,1-3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEJGEFSKDGLVIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738722 | |
Record name | 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190987-12-2 | |
Record name | 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70738722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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